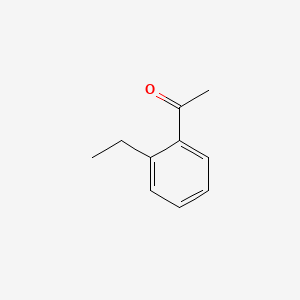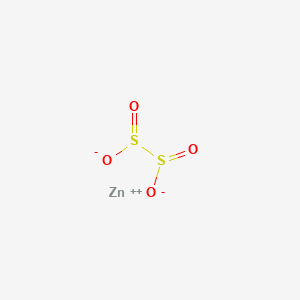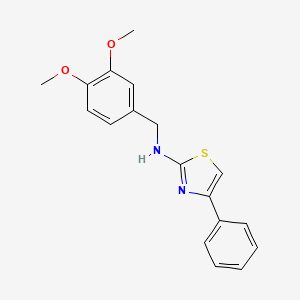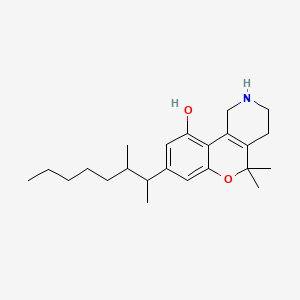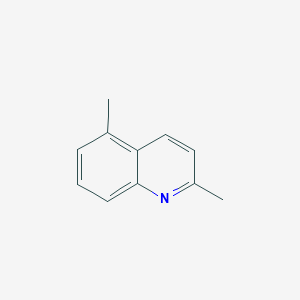
2,5-Dimethylquinoline
Descripción general
Descripción
2,5-Dimethylquinoline is a chemical compound used for industrial and scientific research . It is also known by other names such as Quinoline,2,5-dimethyl; 5-Methyl-chinaldin; 2,5-dimethyl-quinoline .
Synthesis Analysis
The synthesis of quinoline and its derivatives often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . A specific synthesis route for 2,5-Dimethylquinoline involves the reaction of Ethanol and m-Toluidine .
Molecular Structure Analysis
The molecular formula of 2,5-Dimethylquinoline is C11H11N . The InChI Code is 1S/C11H11N/c1-8-4-3-5-11-10 (8)7-6-9 (2)12-11/h3-7H,1-2H3 .
Chemical Reactions Analysis
Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . A specific example of a reaction involving quinoline is the Doebner Miller reaction, which is a green route for the synthesis of 2-methylquinolines .
Physical And Chemical Properties Analysis
2,5-Dimethylquinoline is a solid or viscous liquid at room temperature . It should be stored in a dark place, under an inert atmosphere .
Aplicaciones Científicas De Investigación
Anticancer Agent Development
Researchers have identified isoquinoline derivatives, related to 2,5-Dimethylquinoline, as potential anticancer agents. One study demonstrated that these compounds, when incorporated into transferrin-conjugated liposomes, show superior antitumor activity compared to non-targeted controls and the free drug, indicating promising avenues for targeted cancer therapy (Yang et al., 2015).
Alzheimer's Disease Research
A novel 8-OH quinoline derivative, related to 2,5-Dimethylquinoline, has been developed to target amyloid β in Alzheimer's disease. In clinical studies, this compound has shown the potential to lower cerebrospinal fluid amyloid β and improve cognition in Alzheimer's patients (Villemagne et al., 2017).
Antiviral Research
Research on imide derivatives of quinoline compounds, including those similar to 2,5-Dimethylquinoline, has shown inhibitory activity against DNA viruses like herpes simplex and adenovirus, providing insights into potential antiviral therapies (GARCIA GANCEDO et al., 2005).
Neurodegenerative Disease Treatment
Studies on 8-Hydroxyquinolines (related to 2,5-Dimethylquinoline) have indicated their potential in treating Alzheimer's disease. These compounds can act as metal chaperones, disaggregating metal-enriched amyloid plaques and potentially reversing neurodegenerative phenotypes (Kenche et al., 2013).
Antimalarial Drug Synthesis
Quinoline derivatives, similar to 2,5-Dimethylquinoline, have been synthesized as potential antimalarial drugs. These compounds have shown promise in experimental studies, highlighting their potential in malaria treatment (Parushev et al., 1991).
Cancer Therapeutics
Research on quinoline-based compounds has explored their use in developing anticancer agents. Novel α-aminophosphonate derivatives containing a quinoline structure, similar to 2,5-Dimethylquinoline, have been synthesized and evaluated for their antitumor activities against various cancer cell lines (Fang et al., 2016).
Gastric Cancer Research
Studies on diisoquinoline derivatives have shown significant anticancer activity in human gastric cancer cells, demonstrating potential as effective treatments for this disease (Pawlowska et al., 2018).
Mecanismo De Acción
Safety and Hazards
When handling 2,5-Dimethylquinoline, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . In case of accidental ingestion or contact, immediate medical attention is recommended .
Propiedades
IUPAC Name |
2,5-dimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-8-4-3-5-11-10(8)7-6-9(2)12-11/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMYTNVPZHJGDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=NC2=CC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90275088 | |
| Record name | 2,5-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90275088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylquinoline | |
CAS RN |
26190-82-9 | |
| Record name | 2,5-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90275088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




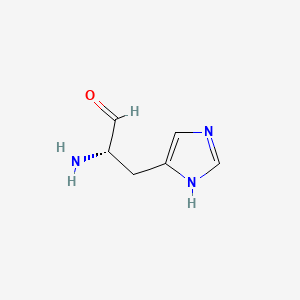
![Dibenz[a,c]acridine](/img/structure/B1604859.png)



